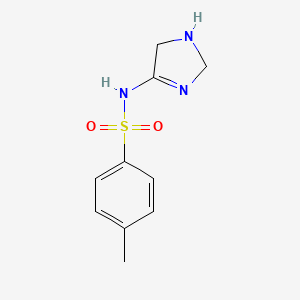![molecular formula C17H14 B12600373 1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene CAS No. 648933-54-4](/img/structure/B12600373.png)
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene is an organic compound with a unique structure that combines an ethynyl group and a styrene derivative
Métodos De Preparación
The synthesis of 1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and phenylacetylene.
Reaction Conditions: The key steps include a Wittig reaction to form the styrene derivative, followed by Sonogashira coupling to introduce the ethynyl group.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using palladium catalysts and copper co-catalysts under inert atmosphere.
Análisis De Reacciones Químicas
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions: Typical reagents include halogens for substitution reactions, and conditions often involve solvents like dichloromethane or toluene.
Aplicaciones Científicas De Investigación
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Research into its biological activity includes studying its interactions with enzymes and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene involves its interaction with molecular targets through its ethynyl and styrene moieties:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.
Pathways Involved: It may affect pathways related to cell signaling and metabolism, although specific details depend on the context of its use.
Comparación Con Compuestos Similares
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-ethynyl-4-methylbenzene and 1-ethynyl-2-phenylethynylbenzene share structural similarities but differ in their functional groups and reactivity.
This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
648933-54-4 |
|---|---|
Fórmula molecular |
C17H14 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
1-ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H14/c1-3-16-6-4-5-7-17(16)13-12-15-10-8-14(2)9-11-15/h1,4-13H,2H3 |
Clave InChI |
JLTLSASUYGNQEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


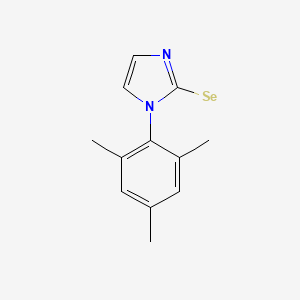
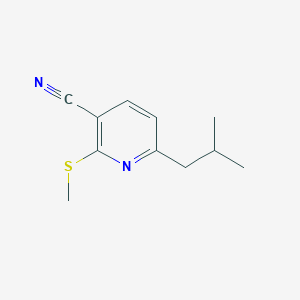
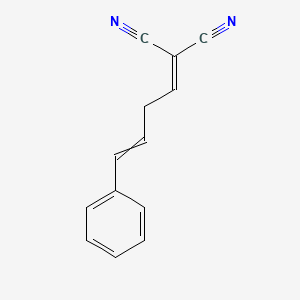
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)


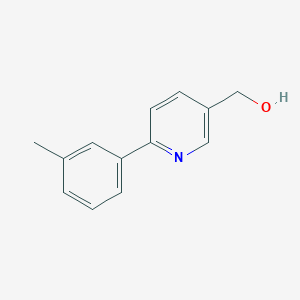
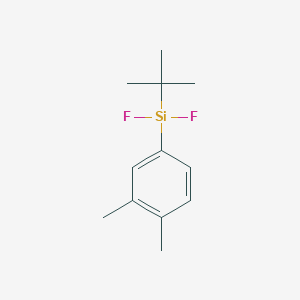
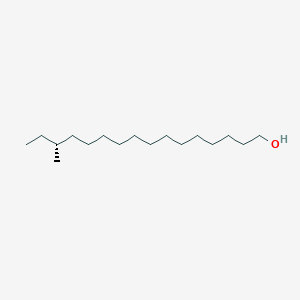
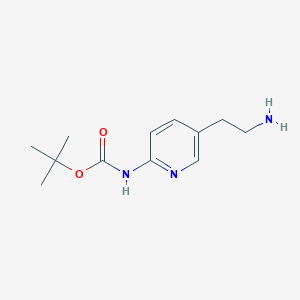
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
